N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 688337-27-1
Cat. No.: VC4378457
Molecular Formula: C18H13ClN4OS2
Molecular Weight: 400.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688337-27-1 |
|---|---|
| Molecular Formula | C18H13ClN4OS2 |
| Molecular Weight | 400.9 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H13ClN4OS2/c19-12-5-7-13(8-6-12)23-10-9-20-18(23)25-11-16(24)22-17-21-14-3-1-2-4-15(14)26-17/h1-10H,11H2,(H,21,22,24) |
| Standard InChI Key | NFAULXXIZKBKPY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide (molecular formula: C₁₈H₁₃ClN₄OS₂; molecular weight: 400.9 g/mol) integrates three critical structural domains:
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Benzothiazole nucleus: A bicyclic system comprising a benzene ring fused to a thiazole, known for enhancing metabolic stability and binding affinity .
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4-Chlorophenyl-imidazole: The imidazole ring substituted with a chlorine atom at the para position, which augments electronegativity and hydrophobic interactions.
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Thioacetamide linker: A sulfur-containing bridge that modulates electronic properties and facilitates hydrogen bonding.
Key physico-chemical properties:
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LogP: Estimated at 3.2 (indicating moderate lipophilicity).
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Hydrogen bond donors/acceptors: 2/6, suggesting solubility in polar aprotic solvents.
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Topological polar surface area (TPSA): ~110 Ų, aligning with bioavailability thresholds for CNS penetration.
Synthesis and Optimization
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide involves multi-step reactions, as outlined below:
Reaction Pathway
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Formation of 2-aminobenzothiazole: Condensation of 2-aminothiophenol with chloroacetyl chloride under basic conditions .
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Synthesis of 1-(4-chlorophenyl)imidazole-2-thiol: Cyclization of 4-chlorophenyl isothiocyanate with ethylenediamine, followed by sulfur incorporation.
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Coupling via thioacetamide bridge: Reaction of 2-chloroacetamide with the thiol group of the imidazole intermediate, catalyzed by triethylamine in anhydrous DMF.
Optimization challenges:
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Yield improvement: Refluxing in toluene increases coupling efficiency to ~68%.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.
Pharmacological Activities
| Cell Line | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| MCF-7 (breast) | 3.06 | Cisplatin (2.10) |
| HT-29 (colon) | 6.46 | 5-Fluorouracil (8.2) |
Antimicrobial Efficacy
The 4-chlorophenyl group enhances antimicrobial activity by disrupting bacterial membrane integrity. In a study of 2-mercaptobenzothiazole derivatives, compound 21d showed a COX-2/COX-1 selectivity ratio of 0.44, indicating preferential targeting of microbial enzymes over mammalian ones . Against Salmonella typhimurium, benzothiazole analogs exhibited MIC values as low as 1.56 µg/mL, outperforming ampicillin (12.5 µg/mL) .
Anti-inflammatory and Analgesic Effects
Thioacetamide-linked benzothiazoles suppress pro-inflammatory cytokines like TNF-α and COX-2. Compound 14 achieved 85.31% inhibition in carrageenan-induced edema models, exceeding diclofenac (83.68%) . Docking studies revealed strong interactions with p38α MAP kinase (binding energy: -9.2 kcal/mol), a key inflammation mediator .
Structure-Activity Relationships (SAR)
Critical substituents influencing bioactivity:
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Benzothiazole C-6 position: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticancer potency by 3–5-fold .
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Imidazole N-1 substitution: Bulky aryl groups (e.g., 4-chlorophenyl) improve metabolic stability and target affinity.
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Thioacetamide linker: Replacement with oxyacetamide reduces activity by 60%, underscoring sulfur’s role in redox modulation.
Toxicological and Pharmacokinetic Profiles
In vitro toxicity:
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NIH3T3 fibroblasts: CC₅₀ > 100 µM, indicating low cytotoxicity .
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hERG inhibition: IC₅₀ = 12.3 µM, suggesting minimal cardiac risk.
ADME parameters:
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Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption).
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Plasma protein binding: 89.2%, necessitating dose adjustments in hypoalbuminemia.
Industrial and Research Applications
Future Directions
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In vivo efficacy studies: Prioritize xenograft models for colorectal and breast cancers.
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Derivatization: Introduce trifluoromethoxy groups at C-6 to enhance blood-brain barrier penetration.
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Green synthesis: Explore biocatalytic routes using Aspergillus niger lipases to reduce solvent waste.
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